

Physicochemical Properties of 2-Cyclopentylideneacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-cyclopentylideneacetic Acid

Cat. No.: B171205

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopentylideneacetic acid (CAS No. 1903-27-1) is an organic compound featuring a carboxylic acid functional group attached to a cyclopentylidene moiety.^{[1][2]} As an α,β -unsaturated carboxylic acid, its structure is of interest in medicinal chemistry and drug discovery. The presence of the cyclopentyl group imparts a degree of lipophilicity and conformational rigidity that can influence its pharmacokinetic and pharmacodynamic profiles.^[1] This technical guide provides a summary of the known physicochemical properties of **2-cyclopentylideneacetic acid**, details common experimental protocols for their determination, and explores its potential biological relevance.

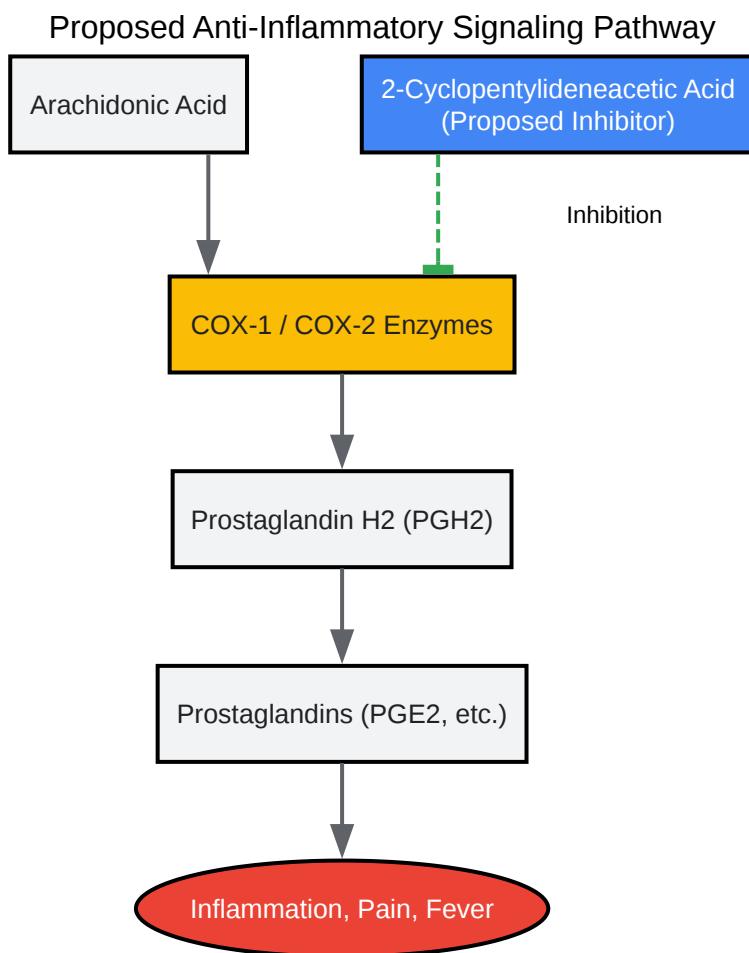
Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME). While extensive experimental data for **2-cyclopentylideneacetic acid** is limited in publicly available literature, a combination of computed and available data provides a foundational understanding of its characteristics.

Data Presentation: Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of **2-cyclopentylideneacetic acid**. It is important to note that many of these values are computationally predicted and should be confirmed by experimental analysis.

Property	Value	Data Type	Source
IUPAC Name	2-cyclopentylideneacetic acid	N/A	[2]
CAS Number	1903-27-1	N/A	[2]
Molecular Formula	C ₇ H ₁₀ O ₂	N/A	[2]
Molecular Weight	126.15 g/mol	Computed	[2]
XLogP3	1.2	Computed	[2]
Topological Polar Surface Area (TPSA)	37.3 Å ²	Computed	[2]
Hydrogen Bond Donors	1	Computed	[2]
Hydrogen Bond Acceptors	2	Computed	[2]
Rotatable Bond Count	1	Computed	[2]


Note: Experimental values for melting point, boiling point, pKa, and water solubility for **2-cyclopentylideneacetic acid** are not readily available in the cited literature. The data for the isomer, cyclopentylacetic acid, includes a predicted pKa of 4.85±0.10 and solubility in chloroform and methanol.[\[3\]](#) It is also described as insoluble in water.[\[4\]](#)

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of **2-cyclopentylideneacetic acid** is not extensively documented, its structural similarity to known anti-inflammatory agents, particularly α,β -unsaturated carboxylic acids and certain non-steroidal anti-inflammatory drugs (NSAIDs), suggests a potential for similar biological functions.[\[1\]](#)

The propenoic acid moiety is a key structural feature in many compounds that inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.^[1] Inhibition of COX-1 and COX-2 enzymes reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.^[1] The cyclopentylidene group may influence the binding affinity and selectivity for these enzyme isoforms.^[1]

Mandatory Visualization: Proposed Anti-Inflammatory Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Proposed inhibition of the Cyclooxygenase (COX) pathway by **2-cyclopentylideneacetic acid**.

Experimental Protocols

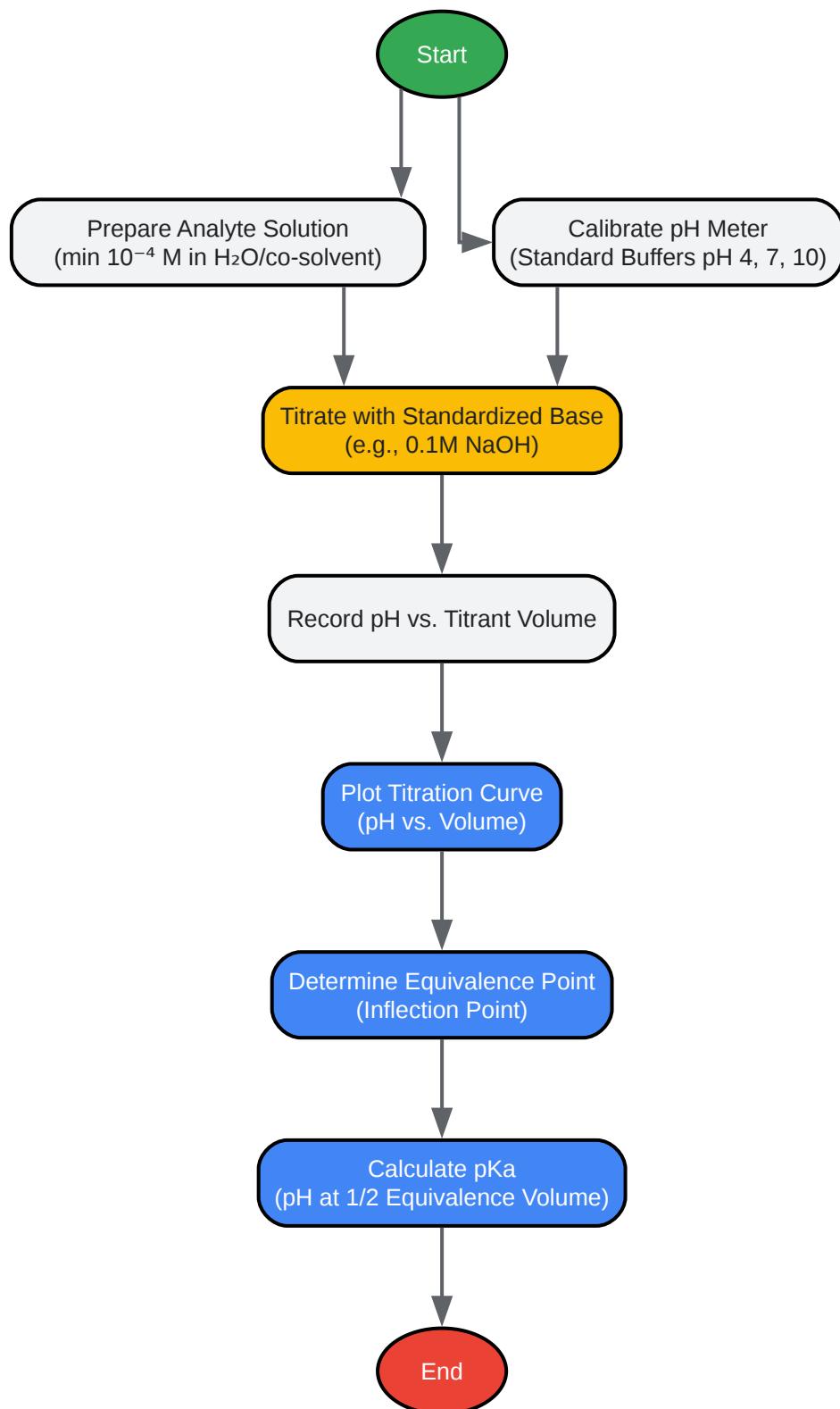
Accurate determination of physicochemical properties is fundamental. The following are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology: Capillary Method

- Sample Preparation: A small amount of the solid organic compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, filling it to a height of 1-2 mm.[5]
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5] This assembly is placed in a melting point apparatus (e.g., a heated metal block or an oil bath).[6][7]
- Heating: The apparatus is heated slowly, typically at a rate of 1-2 °C per minute as the expected melting point is approached.[7]
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.[8] A pure compound will exhibit a sharp melting range of 0.5-1.0 °C.[7]


Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.

Methodology:

- System Calibration: The pH meter and electrode are calibrated using at least two standard buffer solutions (e.g., pH 4, 7, and 10).
- Sample Preparation: A precise quantity of **2-cyclopentylideneacetic acid** is dissolved in a suitable solvent (e.g., water or a co-solvent like methanol for sparingly soluble compounds) to a known concentration, typically at least 10^{-4} M. The ionic strength of the solution is kept constant using an electrolyte like KCl.
- Titration: The solution is placed in a vessel with the calibrated pH electrode and a stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
- Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is identified as the inflection point of the curve (where the slope, $d\text{pH}/dV$, is maximal). The pKa is determined from the pH at the half-equivalence point.

Mandatory Visualization: Experimental Workflow for pKa Determination

[Click to download full resolution via product page](#)

Caption: Workflow for pKa determination by potentiometric titration.

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and overall ADME properties. The shake-flask method is the traditional "gold standard" for its measurement.

Methodology:

- Phase Preparation: Equal volumes of 1-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed and allowed to saturate for 24 hours to form two immiscible phases.
- Sample Addition: A known amount of **2-cyclopentylideneacetic acid** is dissolved in one of the phases (typically 1-octanol).
- Partitioning: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.
- Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
- Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Conclusion

2-Cyclopentylideneacetic acid is a compound with potential for further investigation in drug discovery, particularly in the area of anti-inflammatory agents. This guide has summarized its core physicochemical properties, highlighting the need for further experimental validation of computationally derived data. The detailed experimental protocols provided serve as a foundation for researchers to accurately characterize this and similar molecules. Future studies

should focus on the synthesis and in vitro screening of **2-cyclopentylideneacetic acid** to confirm its proposed biological activity and to elucidate its mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 2-Cyclopentylideneacetic acid | C7H10O2 | CID 297453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CYCLOPENTYLACETIC ACID CAS#: 1123-00-8 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclopentylacetic acid | C7H12O2 | CID 71606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CYCLOPENTYLACETIC ACID | 1123-00-8 [chemicalbook.com]
- 7. 1123-00-8 | 2-Cyclopentylacetic acid | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physicochemical Properties of 2-Cyclopentylideneacetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b171205#physicochemical-properties-of-2-cyclopentylideneacetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com